

# 4-Aminopiperidine-4-carboxylic acid molecular weight and formula

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## Compound of Interest

Compound Name: 4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564

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## Technical Guide: 4-Aminopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Aminopiperidine-4-carboxylic acid**, a pivotal building block in medicinal chemistry and drug development. The document details its physicochemical properties, provides a thorough experimental protocol for its synthesis, and illustrates the synthetic pathway.

## Core Physicochemical Data

**4-Aminopiperidine-4-carboxylic acid** is a non-proteinogenic, cyclic alpha,alpha-disubstituted amino acid. Its unique rigid structure makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules.

Parameter	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	144.17 g/mol	[1]
IUPAC Name	4-aminopiperidine-4-carboxylic acid	
CAS Number	40951-39-1	

## Synthetic Protocol

The synthesis of **4-Aminopiperidine-4-carboxylic acid** and its derivatives is a multi-step process that is crucial for its application in pharmaceutical development. The following protocol is adapted from established methodologies, commencing with the readily available 4-piperidone monohydrate hydrochloride. This pathway involves the formation of a hydantoin intermediate, followed by protection and subsequent hydrolysis to yield the desired amino acid.

Experimental Protocol: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

This protocol outlines a key step in rendering **4-Aminopiperidine-4-carboxylic acid** suitable for further synthetic manipulations through N-protection.

### Step 1: Formation of Piperidine-4-spiro-5'-hydantoin

- In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of methanol (250 mL) and deionized water (150 mL).
- Stir the mixture at room temperature until all solids have dissolved.
- Slowly add a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) to the reaction mixture over a period of 10 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
- Seal the flask and stir the reaction mixture at room temperature for 48 hours.

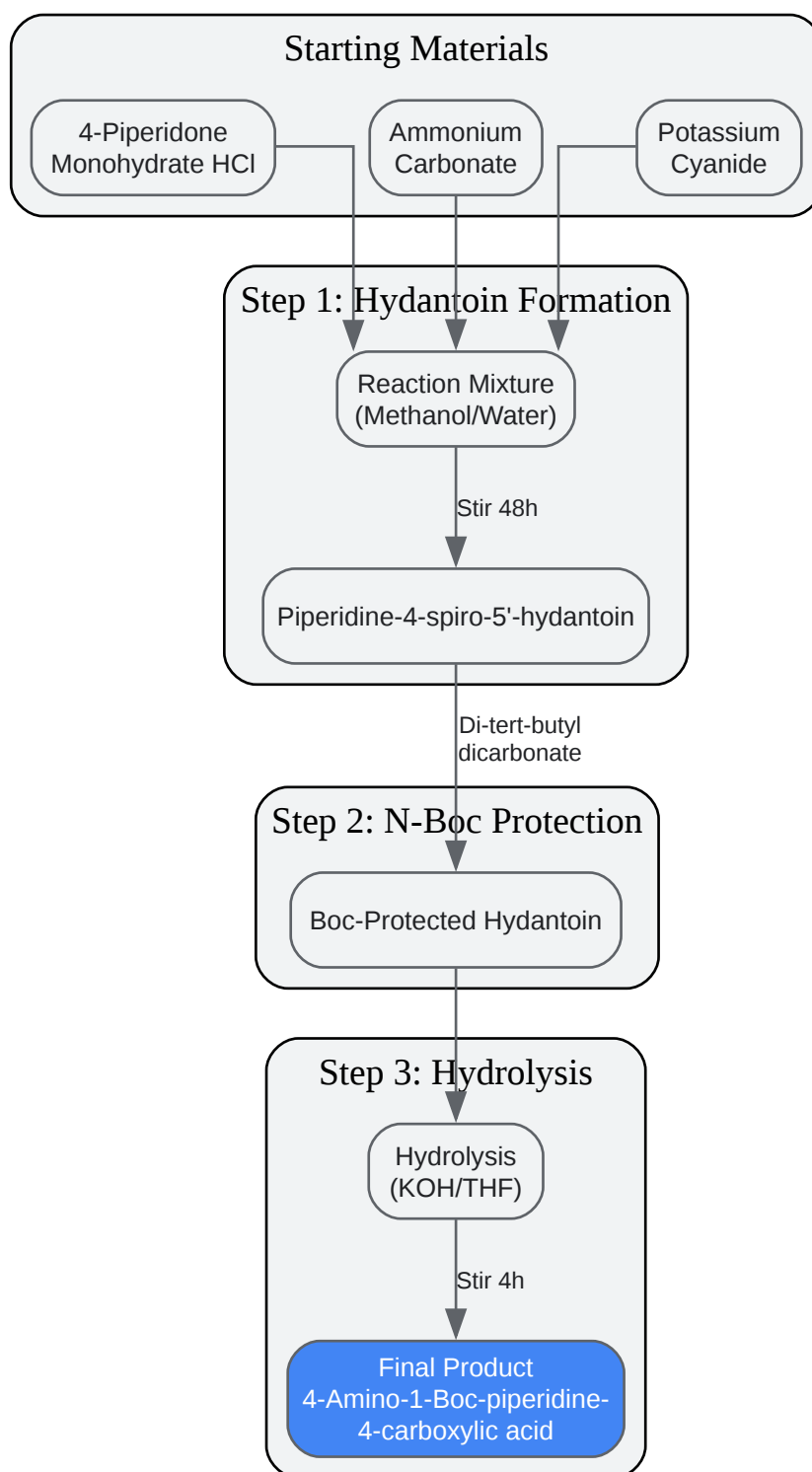
- Concentrate the resulting suspension by rotary evaporation at 40°C to a volume of approximately 300 mL.
- Cool the solution to 10°C to precipitate a white solid. Collect the solid by suction filtration.
- Further concentrate the filtrate to 200 mL to obtain a second crop of the product.
- Wash the combined solid with four 25-mL portions of deionized water and dry to yield piperidine-4-spiro-5'-hydantoin.

#### Step 2: Boc-Protection of the Hydantoin

Details for this subsequent step can be found in advanced organic synthesis literature and are performed to facilitate further reactions.

#### Step 3: Hydrolysis to 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

- Suspend the Boc-protected hydantoin (40.0 g) in tetrahydrofuran (THF, 340 mL) in a round-bottomed flask.
- Add a 2.0M potassium hydroxide solution (340 mL) in one portion.
- Stopper the flask and stir the mixture vigorously for 4 hours.
- Pour the reaction mixture into a separatory funnel for further workup and purification to yield the final product.



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Caption: Synthetic workflow for 4-Amino-1-Boc-piperidine-4-carboxylic acid.

## Applications in Drug Discovery and Development

**4-Aminopiperidine-4-carboxylic acid** and its derivatives are instrumental as building blocks in the synthesis of novel therapeutic agents.[2] Its rigid cyclic structure is utilized to constrain the conformation of peptides, which can lead to enhanced biological activity and stability.

Key research areas where this compound is employed include:

- **Neurological Disorders:** The piperidine scaffold is a common feature in centrally acting drugs. Derivatives of **4-Aminopiperidine-4-carboxylic acid** are synthesized and evaluated for their potential in treating various neurological and psychiatric conditions.[2]
- **Antifungal Agents:** This scaffold has been identified as a promising lead structure for the development of new antifungal drugs.[3] Studies have shown that certain derivatives can target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[3]
- **Antimicrobial Peptides:** Incorporation of **4-Aminopiperidine-4-carboxylic acid** into antimicrobial peptides has been shown to enhance their helical structure and resistance to enzymatic degradation, which are desirable properties for therapeutic peptides.

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